N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2,4-dimethoxybenzamide
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Overview
Description
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-2,4-DIMETHOXYBENZAMIDE is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antifungal, and antiviral properties . The unique structure of N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-2,4-DIMETHOXYBENZAMIDE makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . For N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-2,4-DIMETHOXYBENZAMIDE, a common synthetic route includes the condensation of 2-aminothiazole with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[2,1-b]thiazole core . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux .
Industrial Production Methods
Industrial production of imidazo[2,1-b]thiazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-2,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-2,4-DIMETHOXYBENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-2,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to anticancer effects . The compound can also modulate immune responses or interfere with viral replication, contributing to its antiviral and immunomodulatory activities .
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b]thiazole derivative known for its immunostimulatory and anticancer properties.
Benzothiazole derivatives: Compounds with similar biological activities, including anticancer and antifungal effects.
Uniqueness
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-2,4-DIMETHOXYBENZAMIDE stands out due to its unique combination of functional groups, which may enhance its biological activity and specificity . Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications .
Properties
Molecular Formula |
C20H17N3O3S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H17N3O3S/c1-25-15-6-7-16(18(11-15)26-2)19(24)21-14-5-3-4-13(10-14)17-12-23-8-9-27-20(23)22-17/h3-12H,1-2H3,(H,21,24) |
InChI Key |
VNBKYDOSDJMWOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3)OC |
Origin of Product |
United States |
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